molecular formula C13H10ClFO2S B5614329 4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde

4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde

Cat. No. B5614329
M. Wt: 284.73 g/mol
InChI Key: FFZFOFVMRALOFM-UHFFFAOYSA-N
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Description

Thiophene derivatives, including those with specific substituents like chloro, fluoro, and carbaldehyde groups, play a significant role in various fields of chemistry due to their diverse chemical and physical properties. These compounds are often synthesized for their potential applications in materials science, organic electronics, and as intermediates in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed intramolecular cyclization, photochemical reactions, or condensation reactions with aldehydes and halides. For example, N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes can be prepared by reacting 4-chloromethylthiophene-2-carbaldehyde with N-(2-halogenophenyl) substituted acetamides in the presence of carbonate salts, yielding functionally substituted thiophenes upon further cyclization (Bogza et al., 2018).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using X-ray crystallography, revealing information about crystal packing, hydrogen bonding, and the spatial arrangement of functional groups. These structural analyses provide insights into the properties and reactivity of the compounds (Ulyankin et al., 2021).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including arylation, acylation, and alkylation, allowing for the introduction of diverse substituents. The presence of electron-withdrawing or electron-donating groups on the thiophene ring influences its reactivity and the outcome of these reactions (Fisyuk et al., 2012).

Mechanism of Action

Without specific context or application, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, for example, the mechanism would depend on the biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and effectiveness in its intended use. Further studies and experiments would be needed to fully explore its potential .

properties

IUPAC Name

4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2S/c1-8-9(4-11(6-16)18-8)7-17-13-3-2-10(15)5-12(13)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZFOFVMRALOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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